

what is a cleavable ADC linker

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Compound of Interest

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An In-depth Technical Guide to Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo scission to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides a comprehensive technical overview of cleavable ADC linkers, including their types, mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

Types of Cleavable ADC Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their cleavage mechanism, which is triggered by specific physiological conditions prevalent in the tumor microenvironment or intracellular compartments.

Enzyme-Sensitive Linkers



Enzyme-sensitive linkers are among the most widely used cleavable linkers in ADC development. They are designed to be cleaved by enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.

- Cathepsin-Cleavable Linkers: These linkers typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are substrates for lysosomal proteases like cathepsin B.[1][2] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the dipeptide, releasing the payload.
 [3] The Val-Cit linker is particularly popular due to its high stability in plasma and efficient cleavage by cathepsin B.[4]
- β-Glucuronidase-Cleavable Linkers: These linkers utilize a substrate for the enzyme β-glucuronidase, which is found at high concentrations in the tumor microenvironment and lysosomes.[5] This type of linker offers the advantage of releasing the payload in the extracellular space of the tumor, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[4]
- Phosphatase-Cleavable Linkers: These linkers incorporate a phosphate group and are cleaved by lysosomal phosphatases.[5]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to exploit the pH difference between the bloodstream (pH 7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][7]

- Hydrazone Linkers: Hydrazone linkers are stable at neutral pH but are rapidly hydrolyzed under acidic conditions, releasing the payload.[6][7] While effective, some hydrazone linkers have shown limited plasma stability, leading to premature drug release.[6]
- Carbonate Linkers: Similar to hydrazones, carbonate linkers are also susceptible to acidcatalyzed hydrolysis.[6]
- Silyl Ether-Based Linkers: To improve plasma stability, novel acid-cleavable linkers, such as
 those based on silyl ethers, have been developed. These have demonstrated significantly
 longer half-lives in human plasma compared to traditional hydrazone and carbonate linkers.
 [6]



Glutathione-Sensitive Linkers

Glutathione-sensitive linkers, also known as disulfide linkers, are cleaved in the reducing environment of the cytoplasm. The concentration of glutathione (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM).[6][8]

 Disulfide Bonds: These linkers contain a disulfide bond that is readily reduced by intracellular glutathione, leading to the release of the payload.[6][8] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[9]

Quantitative Comparison of Cleavable ADC Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: In Vivo Stability of Different Cleavable ADC Linkers



Linker Type	Linker Chemistr y	ADC	Animal Model	Stability Metric	Value	Referenc e(s)
Protease- Sensitive	Val-Cit Dipeptide	cAC10- MMAE	Mouse	Linker Half- life	~144 hours (6.0 days)	[10]
Protease- Sensitive	Val-Cit Dipeptide	cAC10- MMAE	Cynomolgu s Monkey	Apparent Linker Half- life	~230 hours (9.6 days)	[10]
Protease- Sensitive	Triglycyl Peptide (CX)	Trastuzum ab-DM1	Mouse	Half-life (t1/2)	9.9 days	[6]
pH- Sensitive	Hydrazone	Phenylketo ne-derived	Human and Mouse Plasma	Half-life (t1/2)	2 days	[6]
pH- Sensitive	Carbonate	Sacituzum ab govitecan	Serum	Half-life (t1/2)	36 hours	[6]
pH- Sensitive	Silyl Ether	Silyl ether- MMAE	Human Plasma	Half-life (t1/2)	> 7 days	[6]
Enzyme- Sensitive	Sulfatase- cleavable	Sulfatase- linker conjugate	Mouse Plasma	Plasma Stability	> 7 days	[6]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers



Linker Type	Linker Chemistry	Payload	Cell Line	IC50 (pmol/L)	Reference(s
Protease- Sensitive	Valine- Citrulline (Val- Cit)	MMAE	HER2+	14.3	[11]
Enzyme- Sensitive	β- galactosidase -cleavable	MMAE	HER2+	8.8	[6]
Enzyme- Sensitive	Sulfatase- cleavable	-	HER2+	61 and 111	[6]

Experimental Protocols Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species and determine the rate of payload release.

Materials:

- ADC sample of known concentration
- Plasma (human, cynomolgus monkey, rat, mouse)
- Phosphate-buffered saline (PBS)
- Protein A magnetic beads
- LC-MS system

Procedure:

- Incubate the ADC sample in plasma from the desired species at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 144 hours).[12][13]
- At each time point, draw an aliquot of the plasma sample.[13]



- Capture the ADC from the plasma using Protein A magnetic beads.[14]
- Wash the beads with PBS to remove unbound plasma proteins.[14]
- For Drug-to-Antibody Ratio (DAR) analysis: Elute the intact ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[14] Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[14]
- For released payload analysis: Precipitate plasma proteins from the supernatant using an organic solvent (e.g., acetonitrile).[12] Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS to quantify the amount of free payload.[12]
- Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC in plasma.[11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

- Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
- · Complete cell culture medium
- ADC sample and unconjugated antibody (as a control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader



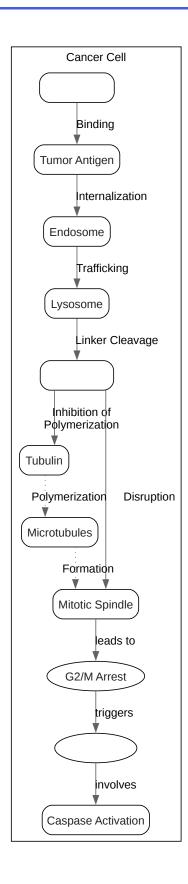
Procedure:

- Seed the antigen-positive and antigen-negative cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[15][16]
- Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.[17]
- Remove the culture medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with untreated cells as a negative control.[17]
- Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[16]
- Add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.[18]
- Read the absorbance at 570 nm using a microplate reader.[15]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
 [17]

Visualizations: Signaling Pathways and Experimental Workflows Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][19]





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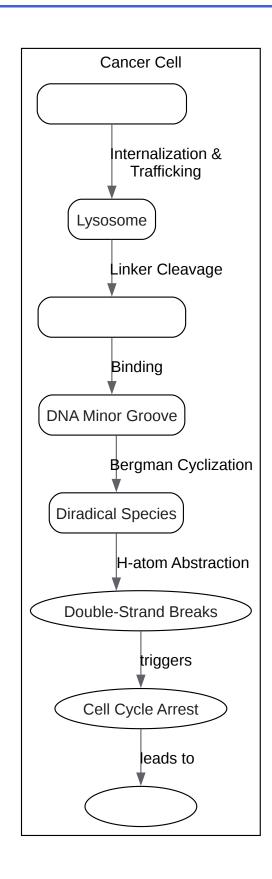


Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization and linker cleavage.

Signaling Pathway of Calicheamicin-Induced DNA Damage

Calicheamicin is an enediyne antibiotic that causes double-strand DNA breaks, leading to apoptosis.[20][21]





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Caption: Mechanism of calicheamicin-induced DNA double-strand breaks and subsequent apoptosis.

Experimental Workflow for ADC Development and Evaluation

The development and evaluation of an ADC with a cleavable linker is a multi-step process.[9] [22][23]



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Caption: A typical experimental workflow for the development and preclinical evaluation of an ADC.

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